molecular formula C19H14N2O2S B3002954 N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-45-7

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B3002954
CAS No.: 478079-45-7
M. Wt: 334.39
InChI Key: YVWXPSZWQVEAQS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound featuring a fused thienoquinoline scaffold substituted with a 4-methoxyphenyl carboxamide group. Thieno[2,3-b]quinoline derivatives are recognized for their diverse pharmacological activities, including anticancer, antiplasmodial, and kinase-inhibitory properties . The 4-methoxyphenyl substituent in this compound may enhance metabolic stability and modulate receptor interactions compared to other aryl groups, as seen in structurally related analogs .

Properties

IUPAC Name

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)17-11-13-10-12-4-2-3-5-16(12)21-19(13)24-17/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWXPSZWQVEAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminothiophene with 2-chloroquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antiplasmodial and cytotoxic activity but may reduce solubility .
  • Methoxy Groups : Improve metabolic stability and membrane permeability due to reduced oxidative metabolism .
  • Phenoxy Groups: Increase solubility when combined with prodrug strategies (e.g., ester/carbonate modifications) .

Solubility and Pharmacokinetic Profiles

A major challenge for thieno[2,3-b]quinoline derivatives is poor aqueous solubility, which limits bioavailability. Structural modifications and formulation strategies have been explored to address this:

Compound Name Solubility Profile Pharmacokinetic Strategy Outcome References
Thieno[2,3-b]pyridine 1 Low solubility Cyclodextrin (HP-β-CD) formulation Achieved therapeutic plasma levels in mouse xenograft models
Ester/Carbonate-modified analogs Improved solubility Prodrug functionalization 2.5-fold increase in anti-proliferative activity against MDA-MB-231 cells
N-(4-Methoxyphenyl)... (Target Compound) Predicted moderate solubility Pending formulation studies Potential for enhanced bioavailability due to methoxy group

Key Observations :

  • Methoxy groups may offer a balance between solubility and activity compared to halogenated analogs .
  • Prodrug strategies (e.g., esterification) are effective but require further optimization for clinical translation .

Cytotoxicity and Mechanism of Action

Thieno[2,3-b]quinoline-2-carboxamides exhibit varied mechanisms depending on substituents:

  • Compound 1 : Inhibits PLC-γ, disrupting calcium signaling in cancer cells .
  • N-(4-Methoxyphenyl)...: Hypothesized to inhibit tyrosine kinases (e.g., PDGF-RTK) based on structural similarity to quinoline derivatives .

Cytotoxicity Data :

  • KuSaSch105: IC₅₀ = 0.21 µM (antiplasmodial) vs. IC₅₀ > 10 µM (mammalian cells) .
  • Compound 1: IC₅₀ = 2.1 µM (MDA-MB-231) vs. 1.8 µM (SK-OV-3 ovarian cancer) .

Biological Activity

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]quinoline core substituted with a 4-methoxyphenyl group. This unique structural arrangement contributes to its distinct chemical and biological properties. Its molecular formula is C₁₈H₁₅N₃O₂S, indicating the presence of multiple functional groups that facilitate various interactions with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Cell LineIC₅₀ (µM)Mechanism of Action
HCT-15 (Colon)15.0Apoptosis induction
T47D (Breast)20.5Cell cycle arrest
NCl H-522 (Lung)18.0Inhibition of proliferation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. It demonstrates significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Enzyme Inhibition

This compound has been explored as a potential inhibitor of various enzymes, including α-glucosidase and protein kinases. The inhibition of α-glucosidase suggests potential applications in managing type 2 diabetes mellitus.

EnzymeIC₅₀ (µM)Reference Compound
α-Glucosidase45.0Acarbose (50 µM)
Protein Kinase B30.0Staurosporine (20 nM)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like α-glucosidase, leading to reduced enzymatic activity.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Regulation : The compound affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases.

Study on Anticancer Activity

In a study published in MDPI, this compound was tested against various human tumor cell lines. The results indicated a strong correlation between the structure of the compound and its antiproliferative activity, with IC₅₀ values ranging from nanomolar to micromolar concentrations depending on the cell line tested .

Study on Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed that it exhibited potent activity against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide, and how can purity be optimized?

  • Methodology : Microwave-assisted synthesis using Vilsmeier-Haack cyclization or one-pot Thorpe-Ziegler cyclization in DMF with aqueous KOH. For example, microwave irradiation with anhydrous potassium carbonate as a catalyst improves reaction efficiency (yields ~30–59%) and reduces side products . Purification via HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) using gradient elution (water/acetonitrile) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Identify the methoxyphenyl group (singlet at δ ~3.8 ppm for OCH₃) and aromatic protons (δ 7.0–8.5 ppm). Absence of cyano group signals (~δ 2.4–3.0 ppm) confirms cyclization .
  • IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and NH₂ bands at ~3177–3280 cm⁻¹ .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical MW) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Start with in vitro assays:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., ovarian MDA-MB-231) at 1–100 µM doses .
  • DNA Interaction : UV-Vis spectroscopy (hypochromic shift) and viscosity measurements to assess intercalation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline or thiophene rings) alter biological efficacy?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline 4-position to enhance DNA binding (Kₐ ~1.8 × 10⁶ M⁻¹) .
  • Replace the methoxyphenyl group with selenopheno derivatives to improve antioxidant activity (e.g., 58% DPPH scavenging at 50 µM) .
  • Validation : Comparative SAR studies using IC₅₀ values and molecular docking (e.g., Autodock Vina for DNA/protein targets) .

Q. What experimental strategies resolve contradictions in reported DNA-binding data across studies?

  • Methodology :

  • Control Experiments : Use calf thymus DNA (CT-DNA) with fixed concentration (e.g., 100 µM) and vary compound concentrations (1–50 µM).
  • Multi-Technique Approach : Combine UV-Vis (hypochromicity), fluorescence quenching (Stern-Volmer plots), and thermal denaturation (ΔTₘ ~40°C) to confirm intercalation vs. groove binding .
  • Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate binding constants and assess reproducibility .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

  • Methodology :

  • Microsomal Assay : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS .
  • Pharmacokinetic Profiling : Administer IV/orally in rodent models; collect plasma at 0–24h to calculate AUC, Cₘₐₓ, and bioavailability .
  • Metabolite ID : High-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What mechanistic insights explain its anticancer activity in ovarian cancer models?

  • Methodology :

  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation (flow cytometry) .
  • Glycosphingolipid Modulation : LC-MS/MS to quantify GSL expression (e.g., GM3/GD3 gangliosides) in treated vs. untreated cells .
  • Transcriptomics : RNA-seq to identify pathways (e.g., PI3K/AKT) regulated by the compound .

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